![molecular formula C19H21FN2O3 B5532634 1-(3,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5532634.png)
1-(3,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine, commonly known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been found to possess psychoactive properties and has been used as a recreational drug. However,
Mechanism of Action
The exact mechanism of action of DF-MDBP is not fully understood. However, it has been suggested that it acts on the dopamine and serotonin systems in the brain, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
DF-MDBP has been found to increase the levels of dopamine and serotonin in the brain, which can lead to an increase in mood, euphoria, and feelings of well-being. It has also been found to possess anti-inflammatory properties and has been shown to reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DF-MDBP in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one limitation is that it is a synthetic compound and may not accurately mimic the effects of naturally occurring neurotransmitters.
Future Directions
There are several potential future directions for the study of DF-MDBP. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of DF-MDBP and its potential effects on the brain. Finally, the development of new synthetic compounds based on the structure of DF-MDBP may lead to the discovery of more effective treatments for various neurological disorders.
Synthesis Methods
The synthesis of DF-MDBP involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-fluorophenylpiperazine in the presence of a base. The resulting product is then purified through recrystallization.
Scientific Research Applications
DF-MDBP has been studied for its potential use in the treatment of various neurological disorders. It has been found to possess neuroprotective properties and has been shown to increase the levels of certain neurotransmitters in the brain. In addition, DF-MDBP has also been studied for its potential use in the treatment of cancer.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-17-8-3-14(13-18(17)25-2)19(23)22-11-9-21(10-12-22)16-6-4-15(20)5-7-16/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXVIMOUHFXPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.